Rpi-1 Exhibits >4-Fold Preferential Inhibition of RET-Driven Cell Proliferation Over Non-Transformed Cells
Rpi-1 demonstrates a significant therapeutic window by preferentially inhibiting proliferation of cells dependent on oncogenic RET signaling. In a direct head-to-head comparison, the IC50 for cell proliferation was 3.6 μM in NIH3T3 cells expressing a RET C634R mutant, compared to 16 μM in non-transfected NIH3T3 cells [1]. This >4-fold difference indicates a selective dependence of RET-mutant cells on RET kinase activity for survival and proliferation.
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.6 μM (95% CI = 1.8 to 5.4 μM) |
| Comparator Or Baseline | Non-transfected NIH3T3 cells: 16 μM (95% CI = 12.3 to 19.7 μM) |
| Quantified Difference | 4.4-fold lower IC50 in RET mutant-expressing cells |
| Conditions | NIH3T3 fibroblasts expressing RET C634R mutant vs. parental non-transfected NIH3T3 cells; 72-hour treatment |
Why This Matters
This differential sensitivity confirms target engagement and suggests a wider therapeutic index compared to compounds that do not discriminate between RET-transformed and normal cells.
- [1] Cuccuru G, Lanzi C, Cassinelli G, et al. Cellular effects and antitumor activity of RET inhibitor RPI-1 on MEN2A-associated medullary thyroid carcinoma. J Natl Cancer Inst. 2004 Jul 7;96(13):1006-14. View Source
